molecular formula C10H8Cl2N2O2 B120542 2,4-Dichloro-6,7-dimethoxyquinazoline CAS No. 27631-29-4

2,4-Dichloro-6,7-dimethoxyquinazoline

Número de catálogo: B120542
Número CAS: 27631-29-4
Peso molecular: 259.09 g/mol
Clave InChI: DGHKCBSVAZXEPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-Dichloro-6,7-dimethoxyquinazoline (C₁₀H₈Cl₂N₂O₂; molecular weight 259.089 g/mol) is a bicyclic heteroaromatic compound with chlorine substituents at positions 2 and 4 and methoxy groups at positions 6 and 7 (CAS 27631-29-4) . Its IUPAC name is this compound, and it is commercially available with high purity (≥97%) and a melting point of 172–177°C . Its electrophilic chlorine atoms at positions 2 and 4 enable nucleophilic substitution reactions, facilitating rapid diversification into bioactive derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6,7-dimethoxyquinazoline can be synthesized through a multi-step process. One common method involves the reaction of 6,7-dimethoxyquinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline. The reaction mixture is refluxed in toluene for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Intermediate in Drug Synthesis
DCDQ serves as an important intermediate in the synthesis of antihypertensive agents. It is notably related to Doxazosin, a medication used to treat high blood pressure and symptoms of benign prostatic hyperplasia (BPH) . The compound's ability to modify the pharmacological properties of related quinazoline derivatives enhances its utility in creating more effective therapeutic agents.

Biological Activity
Research indicates that DCDQ exhibits biological activity relevant to cardiovascular health. For instance, it has been tested for its efficacy in lowering blood pressure in hypertensive subjects. In animal studies, doses as low as 0.06 mg/kg were effective in reducing blood pressure from 180/100 to 160/100 mm Hg . This suggests potential applications in treating hypertension.

Structure-Activity Relationship (SAR) Studies

DCDQ has been subjected to extensive SAR studies, which analyze how variations in its chemical structure affect its biological activity. These studies have revealed that modifications at specific positions on the quinazoline ring can significantly enhance or diminish its pharmacological effects . Such insights are crucial for the rational design of new drugs based on DCDQ.

Antimicrobial and Antiparasitic Properties

Recent studies have explored the antimicrobial and antimalarial properties of DCDQ and its derivatives. For example, compounds derived from DCDQ have shown promising activity against various strains of bacteria and parasites, indicating potential use in developing new antimicrobial therapies .

Computational Studies and Predictive Modeling

DCDQ has been analyzed using computational methods such as Density Functional Theory (DFT) and molecular docking simulations. These studies help predict its binding affinity to biological targets and assess its metabolic stability . Such computational approaches are increasingly important for accelerating drug discovery processes.

Formulation and Stability Studies

DCDQ's stability under various conditions is critical for its application in pharmaceuticals. Research has focused on understanding how environmental factors like temperature and light exposure affect its stability . This information is vital for formulating effective dosage forms that maintain the compound's efficacy over time.

  • Hypertension Treatment Case Study
    • In a controlled study involving renal hypertensive dogs, DCDQ was administered orally to assess its hypotensive effects. Results indicated a significant decrease in systolic blood pressure, demonstrating its potential utility in treating hypertension .
  • Antimicrobial Activity Investigation
    • A series of derivatives based on DCDQ were synthesized and tested against various bacterial strains. The results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
  • Computational Analysis for Drug Design
    • Using molecular docking techniques, researchers simulated the interaction between DCDQ derivatives and specific receptors involved in hypertension regulation. The findings provided insights into optimizing these compounds for better therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of epidermal growth factor receptor kinases by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Quinazoline Derivatives

Quinazoline derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of 2,4-dichloro-6,7-dimethoxyquinazoline and its analogues:

Structure-Activity Relationship (SAR) Insights

  • Position 2 and 4 Substitutions: Chlorine atoms at 2 and 4 are critical for reactivity, enabling displacement with amines to generate diamino derivatives (e.g., 2,4-diamino-6,7-dimethoxyquinazoline) with enhanced selectivity for G9a/GLP . Replacement of 4-Cl with 4-aryl/alkylamino groups (e.g., WHI-P131) confers JAK3 inhibition, while hydroxylation at the 4'-phenyl position improves binding affinity via hydrogen bonding with Asp-967 .
  • Methoxy Groups at 6 and 7 :

    • The 6,7-dimethoxy motif stabilizes protein-ligand interactions. In G9a inhibitors, these groups form water-mediated hydrogen bonds with catalytic residues .
    • Removal or modification of methoxy groups reduces potency. For example, 6-methoxy-to-ethoxy substitution in GLP inhibitors decreases activity by 10-fold .
  • Electronic and Steric Effects :

    • Electron-withdrawing substituents (e.g., Cl) enhance electrophilicity at positions 2 and 4, facilitating nucleophilic substitution .
    • Bulky substituents at position 4 (e.g., 1-benzylpiperidin-4-yl) improve selectivity for G9a over other methyltransferases .

Actividad Biológica

2,4-Dichloro-6,7-dimethoxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-inflammatory effects, potential anticancer properties, and other pharmacological actions.

Chemical Structure and Properties

The chemical formula of this compound is C10H8Cl2N2O2. It features a quinazoline core structure, which is known for its versatility in medicinal applications. The presence of chlorine and methoxy groups enhances its biological activity by influencing its interaction with biological targets.

Anti-inflammatory Activity

Recent research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. A study synthesized several quinazoline derivatives and evaluated their anti-inflammatory activity using the egg albumin denaturation method. The results indicated that many derivatives showed promising inhibition rates compared to the standard drug diclofenac sodium.

Table 1: Anti-inflammatory Activity of Quinazoline Derivatives

Compound Number% Inhibition at 500 µg/mlIC50 (µg/ml)
160.722.2027
227.932.9102
349.332.8393
4 55.24 1.772
Standard (Diclofenac)75.322.2027

Compound 4 exhibited the highest anti-inflammatory activity with an IC50 value of 1.772 µg/ml, indicating its potential as a therapeutic agent for inflammatory conditions .

Anticancer Properties

The compound has also shown promise in cancer research. It has been investigated as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. Theliatinib (HMPL-309), a derivative related to this compound, has been developed for treating various solid tumors, including non-small cell lung cancer (NSCLC). Preclinical studies have indicated that it possesses potent antitumor activity and good selectivity for EGFR .

The biological mechanisms underlying the activities of this compound include:

  • Inhibition of COX Enzymes : The compound's derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation and pain pathways.
  • EGFR Inhibition : As an EGFR inhibitor, it disrupts signaling pathways that promote tumor growth and survival.
  • Histone Deacetylase Inhibition : Some studies have indicated that related compounds may act as selective inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression .

Case Studies and Clinical Relevance

A notable case study involved the administration of related quinazoline compounds in renal hypertensive dogs, demonstrating their efficacy in reducing blood pressure—a significant finding for cardiovascular applications . Additionally, compounds derived from this compound have been explored for their antimalarial activities against resistant strains of Plasmodium falciparum, showcasing their broad therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Dichloro-6,7-dimethoxyquinazoline, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃). Key parameters include reaction temperature (reflux at ~110°C), reaction duration (3 hours), and solvent choice (POCl₃ acts as both solvent and reagent). Post-reaction, excess POCl₃ is evaporated under reduced pressure, and residues are co-evaporated with dichloromethane to ensure purity . Alternative routes may involve stepwise substitution, such as ammonia treatment of this compound to selectively replace the 4-chloro group .

Q. How is TLC utilized to monitor the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one to form this compound?

  • Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., ethyl acetate/hexane) is employed to track reaction progress. The starting material (6,7-dimethoxyquinazolin-4(3H)-one) and product (this compound) exhibit distinct Rf values under UV visualization. Reaction completion is confirmed when the starting material spot disappears .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish between chloro and methoxy substituents. Melting point analysis (e.g., 262–268°C for 4-amino-2-chloro-6,7-dimethoxyquinazoline derivatives) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points for derivatives of this compound?

  • Methodological Answer : Variations in melting points (e.g., 262–268°C vs. 302°C for amino-substituted derivatives) may arise from differences in crystallization solvents (methanol vs. water-ethanol mixtures) or residual impurities. Recrystallization protocols should be standardized, and differential scanning calorimetry (DSC) can provide precise thermal profiles to resolve inconsistencies .

Q. What strategies optimize regioselective substitution at the 2- vs. 4-chloro positions in this compound?

  • Methodological Answer : The 4-chloro position is more reactive due to electronic effects of the quinazoline ring. To achieve regioselectivity:

  • Use sterically hindered amines or nucleophiles (e.g., sodium salts of 4-amino-3-chlorophenol) to target the 4-position .
  • For 2-position substitution, employ catalytic methods (e.g., palladium coupling) or high-temperature conditions to overcome electronic deactivation .

Q. How can researchers mitigate low yields during the synthesis of this compound derivatives?

  • Methodological Answer : Low yields often stem from incomplete chlorination or side reactions. Solutions include:

  • Increasing POCl₃ stoichiometry (2–3 equivalents) and extending reflux time to 5 hours .
  • Using anhydrous conditions to prevent hydrolysis of intermediates.
  • Purifying intermediates via column chromatography before proceeding to subsequent steps .

Q. What are the common by-products in the synthesis of this compound, and how are they identified?

  • Methodological Answer : By-products include mono-chlorinated intermediates (e.g., 4-chloro-6,7-dimethoxyquinazoline) and hydrolyzed derivatives (e.g., quinazolinones). Liquid chromatography-mass spectrometry (LC-MS) and ¹H NMR can detect these impurities. For example, a singlet at δ 8.5 ppm in ¹H NMR indicates unreacted 4-position chlorine .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the reactivity of this compound under varying solvent systems?

  • Methodological Answer : Reactivity discrepancies (e.g., in DMSO vs. ethanol) arise from solvent polarity and nucleophilicity. Polar aprotic solvents (DMSO) enhance nucleophilic substitution at the 4-position, while protic solvents (ethanol) may slow reactions due to hydrogen bonding. Computational modeling (DFT) can predict solvent effects on transition states .

Q. Why do different studies report varying reaction times for ammonia-mediated substitution of this compound?

  • Methodological Answer : Reaction times (e.g., 44 hours vs. shorter durations) depend on ammonia concentration and temperature. Anhydrous ammonia in tetrahydrofuran (THF) at room temperature requires prolonged stirring (44 hours), while heated ammonia gas in ethanol accelerates substitution. Kinetic studies using in situ IR spectroscopy can optimize conditions .

Q. Experimental Design Considerations

Q. What safety protocols are critical when handling this compound due to its reactivity?

  • Methodological Answer : Use fume hoods for POCl₃ reactions to prevent inhalation of toxic fumes. Quench excess POCl₃ with ice-cold water in a controlled manner to avoid exothermic reactions. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory .

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian software) can map electrostatic potential surfaces (EPS) to identify electron-deficient sites (e.g., 4-chloro position). Molecular docking studies further predict binding affinities for biological targets .

Propiedades

IUPAC Name

2,4-dichloro-6,7-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHKCBSVAZXEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182012
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27631-29-4
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27631-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027631294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-6,7-DIMETHOXYQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6720H065I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

One ml. of N,N-dimethylaniline is added to 10 ml. of phosphorus oxychloride at 20°-25°. After a period of 5 min. 1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea (0.785 g., 2.4 mmole) is added and the solution heated to reflux for a period of 4 hours. After the reflux period, excess phosphorus oxychloride is removed under reduced pressure providing a dark oily residue which is dissolved in chloroform. The chloroform solution is added cautiously to an ice/water mixture and after 10 min. the organic layer is separated and the aqueous phase extracted with additional chloroform. Combined chloroform extracts are sequentially washed with water, aqueous 1.0 N hydrochloric acid, water, aqueous 0.5 N sodium hydroxide and finally water. After drying the solution over sodium sulfate, the chloroform extract is concentrated under reduced pressure to provide 0.92 g. of a yellow-brown solid. Chromatographic purification of this material employing an aluminum oxide column eluted with toluene affords 0.504 g. of yellow solid. Trituration of this material with cold ethanol affords 0.368 g. (58% yield) of 2,4-dichloro-6,7-dimethoxyquinazoline, m.p. 175°-177°; mixture melting point (174°-177°; with sample: m.p. 158.5°-162°, prepared according to Curd, et al., J. Chem. Soc., 1765, (1948) and otherwise identical according to infrared, nuclear magnetic resonance and vaporphase chromatograph analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea
Quantity
0.785 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.